molecular formula C18H16D3ClN4 B602450 Clozapine-d3 CAS No. 1215691-72-7

Clozapine-d3

Cat. No. B602450
CAS RN: 1215691-72-7
M. Wt: 329.84
InChI Key:
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Description

Clozapine is an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients . It is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent . Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors .


Synthesis Analysis

A study has shown that the solubility and oral bioavailability of clozapine, a poorly water-soluble drug subjected to substantial first-pass metabolism, were improved employing cyclodextrin complexation technique . The inclusion complexes were prepared by an evaporation method .


Molecular Structure Analysis

Clozapine is chemically defined as 8-chloro-11 (4 methyl-1-piperazinyl)-5H-dibenzo (b,e) (1,4) diazepine . A study highlighted the value of combined experimental and computational approaches in describing the effect of small changes in molecular structures on solid-state structure and overall extent of solid-state diversity .


Chemical Reactions Analysis

Different solvatomorphic forms of clozapine were obtained by recrystallization technique . Polymorphic characterization was performed using optical microscopy, SEM, intrinsic dissolution, and thermal analysis . Compatibility studies of clozapine:excipients were performed by TG and DSC techniques .


Physical And Chemical Properties Analysis

Experimental solid form screening for clozapine yielded four novel physical forms including monohydrate, two crystalline solvates and an amorphous phase . The polymorphic form (clozapine anhydrate) showed higher intrinsic dissolution rate compared to solvatomorphic form (clozapine monohydrate) .

Scientific Research Applications

Treatment of Schizophrenia

Clozapine is globally recognized for its efficacy in treating several psychiatric disorders, with an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder . It is considered the most potent drug in many randomized, prospective head-to-head trials .

Neuroprotection and Neurotrophism

A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism . It activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .

Treatment of Suicidal Behavior

Clozapine has been indicated by the FDA for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .

Treatment of Bipolar Disorder

Clozapine has also been used in the off-label treatment of bipolar disorder .

Treatment of Major Depressive Disorder (MDD)

Major depressive disorder is another neuropsychiatric disorder where Clozapine has been used as an off-label treatment .

Treatment of Parkinson’s Disease

Parkinson’s disease is a neurodegenerative disorder where Clozapine has shown potential benefits as an off-label treatment .

Improvement of Positive and Negative Symptoms (PANSS)

Clozapine is estimated to reduce psychometric scale scores measuring positive and negative symptoms (PANSS) by 25% in 40% of patients with schizophrenic spectrum disorders .

Potential First-line Treatment

Considering its potency and efficacy, there is a perspective that Clozapine could also be used as a first-line treatment, in order to prevent early relapses and initial therapeutic failures .

Mechanism of Action

Target of Action

Clozapine, the parent compound of Clozapine-d3, is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . It also shows affinity for other receptors such as muscarinic, histaminergic, and alpha2 adrenergic receptors . These receptors play crucial roles in neurotransmission, which is fundamental to the functioning of the nervous system.

Mode of Action

The therapeutic efficacy of clozapine is proposed to be mediated through antagonism of the D2 and 5-HT2A receptors . It has a particularly low affinity to the dopamine receptors, resulting in fewer extrapyramidal side effects . Clozapine’s relatively rapid dissociation from D2 receptors and its antagonistic activity at the 5-HT2A receptors have been put forward as mechanisms responsible for its effectiveness as an antipsychotic .

Biochemical Pathways

Clozapine affects several biochemical pathways. It has been suggested that it can increase neuroplasticity and elevate brain levels of neurotrophic factors . It also affects the balance between glutamate and γ-aminobutyric acid (GABA), and reduces inflammation through effects on neuron–glia interactions . Furthermore, it has been reported that clozapine can activate extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .

Pharmacokinetics

The pharmacokinetics of clozapine involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound clozapine, it is known that certain drugs, such as the antidepressant fluvoxamine, can inhibit CYP1A2 and increase plasma concentrations of clozapine . This suggests that clozapine’s bioavailability can be influenced by other medications.

Result of Action

The molecular and cellular effects of clozapine include changes in metabolic fluxes, cell respiration, and intracellular ATP . It has been suggested that clozapine can induce ER stress and the unfolded protein response (UPR), leading to changes in cellular metabolism . Additionally, clozapine has been found to upregulate the mitochondrial citrate carrier, shifting excess citrate to the cytosol for use in lipogenesis and for storage as triacylglycerol in lipid droplets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clozapine. For clozapine, it is known that its efficacy can be influenced by factors such as the presence of other medications, as mentioned earlier

Safety and Hazards

The safety data sheet suggests wearing respiratory protection, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, evacuating personnel to safe areas, avoiding breathing dust, and avoiding contact with skin, eyes or clothing .

Future Directions

Despite the evidence supporting its use, clozapine remains vastly underutilized . Recent evidence suggests its use should occur earlier in our treatment algorithms and be expanded to include patients with a partial response to other antipsychotic drugs . Future increased investigations into epigenetic and connectomic changes produced by clozapine should provide valuable information about these two treatments and the disorders they are used to treat .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clozapine-d3 involves the incorporation of three deuterium atoms into the structure of Clozapine. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-methylthiophenol", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "acetic acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-nitrobenzaldehyde by nitration of 2-chlorobenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-aminobenzaldehyde using sodium borohydride.", "Step 3: Synthesis of 2-chloro-5-(methylthio)benzaldehyde by reaction of 2-chloro-5-aminobenzaldehyde with 2-methylthiophenol in the presence of sodium hydroxide.", "Step 4: Synthesis of Clozapine-d3 by reaction of 2-chloro-5-(methylthio)benzaldehyde with deuterium oxide in the presence of acetic acid and sodium sulfate as a deuterium source.", "Step 5: Purification of Clozapine-d3 by extraction with ethyl acetate, followed by washing with water and drying over magnesium sulfate." ] }

CAS RN

1215691-72-7

Product Name

Clozapine-d3

Molecular Formula

C18H16D3ClN4

Molecular Weight

329.84

Appearance

Pale Yellow Solid

melting_point

181-183°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

5786-21-0 (unlabelled)

synonyms

8-Chloro-11-[4-(methyl-d3)-1-piperazinyl]-5H-Dibenzo[b,e][1,4]diazepine;  HF-1854,-d3;  Liponex-d3

tag

Clozapine

Origin of Product

United States

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